Ethylene glycol monostearate is an organic compound with the molecular formula CHO. It is an ester formed from the reaction of stearic acid and ethylene glycol. This compound appears as white to pale yellow flakes and has a melting point ranging from 55 to 60 degrees Celsius. Ethylene glycol monostearate is widely used in personal care products, including shampoos, hair conditioners, and skin lotions, due to its emulsifying and thickening properties .
The synthesis of ethylene glycol monostearate typically involves the esterification of stearic acid with ethylene glycol. This process can be catalyzed by acid catalysts such as sulfuric acid or by using heat to facilitate the reaction. The general reaction can be summarized as follows:
Ethylene glycol monostearate serves multiple roles in various industries:
Ethylene glycol monostearate shares similarities with other fatty acid esters but stands out due to its unique properties as a non-comedogenic emulsifier. Below is a comparison with similar compounds:
Compound Name | Molecular Formula | Unique Properties |
---|---|---|
Glyceryl Stearate | CHO | Acts as a skin-conditioning agent; more viscous |
Polyethylene Glycol Stearate | CHO | Higher hydrophilicity; used primarily as a surfactant |
Sorbitan Monostearate | C__{21}H_{42}O_6 | Non-ionic surfactant; forms stable emulsions |
Ethylene glycol monostearate's ability to provide a pearly appearance in formulations differentiates it from these compounds, making it particularly desirable in cosmetic applications .
Ethylene glycol monostearate (EGMS), systematically named 2-hydroxyethyl octadecanoate, is a synthetic ester formed through the reaction of stearic acid (C₁₈H₃₆O₂) and ethylene glycol (C₂H₆O₂). Its molecular formula is C₂₀H₄₀O₃, with a molar mass of 328.54 g/mol. The compound is identified by the CAS Registry Number 111-60-4 and is alternatively termed glycol stearate, 2-hydroxyethyl stearate, or ethylene glycol stearate in industrial contexts.
Property | Value |
---|---|
IUPAC Name | 2-hydroxyethyl octadecanoate |
Molecular Formula | C₂₀H₄₀O₃ |
CAS Number | 111-60-4 |
Synonyms | Glycol stearate, EGMS |
Melting Point | 55–60°C |
Boiling Point | >400°C |
Solubility | Insoluble in water |
EGMS emerged as a critical industrial compound in the mid-20th century, driven by its dual functionality as an emulsifier and pearlescent agent. Early applications centered on cosmetics, where it revolutionized product aesthetics by imparting opacity and shimmer to shampoos and lotions. By the 1970s, its use expanded into food processing as a texture enhancer, though this remains secondary to its dominance in personal care. The compound’s industrial value lies in its ability to stabilize oil-water emulsions while enhancing visual appeal, making it indispensable in formulations requiring both functional and sensory properties.
EGMS belongs to the nonionic surfactant class, characterized by a hydrophilic ethylene glycol moiety and a hydrophobic stearic acid chain. Structurally related compounds include:
These analogs differ in esterification degree, affecting their hydrophile-lipophile balance (HLB) and application scope. For instance, EGDS (HLB ≈ 1.3) is preferred in opaque formulations, whereas EGMS (HLB ≈ 2.0) suits semi-transparent systems.
Recent advancements focus on green synthesis methods and novel applications. Enzymatic esterification using lipases has gained traction as a solvent-free, energy-efficient alternative to traditional acid catalysis, achieving conversions exceeding 99%. Additionally, EGMS is being explored in nanotechnology for drug delivery systems due to its biocompatibility and capacity to form stable micelles. Market analyses project a 4.5% CAGR from 2025 to 2032, driven by demand in emerging economies for premium personal care products.
Irritant